molecular formula C6H13NO2S B2852769 1-Methylcyclopentane-1-sulfonamide CAS No. 2375273-64-4

1-Methylcyclopentane-1-sulfonamide

Cat. No.: B2852769
CAS No.: 2375273-64-4
M. Wt: 163.24
InChI Key: RYCYTPFTNRPMBH-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-sulfonamide is an organic compound characterized by a cyclopentane ring with a methyl group and a sulfonamide group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-sulfonamide can be synthesized through several methods, including the sulfonation of 1-methylcyclopentane followed by amination. The sulfonation reaction typically involves treating 1-methylcyclopentane with sulfur trioxide (SO₃) in the presence of a suitable solvent, such as chlorosulfonic acid, to form 1-methylcyclopentane-1-sulfonic acid. The resulting sulfonic acid is then converted to the sulfonamide by reacting it with ammonia or an amine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Reduction reactions can produce amines or amides.

  • Substitution: Substitution reactions can yield various N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-Methylcyclopentane-1-sulfonamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-Methylcyclopentane-1-sulfonamide is similar to other sulfonamide compounds, such as 3-methylcyclopentane-1-sulfonamide and various other cyclopentane derivatives. its unique structural features, such as the presence of the methyl group at the 1-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 3-Methylcyclopentane-1-sulfonamide

  • Other cyclopentane derivatives

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Properties

IUPAC Name

1-methylcyclopentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(10(7,8)9)4-2-3-5-6/h2-5H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYTPFTNRPMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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